BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane

Lipophilicity Drug Design ADME

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane (CAS 2567504-99-6) is a bicyclic oxa-heterocycle belonging to the 2-oxabicyclo[2.2.1]heptane class, characterized by a rigid bridged scaffold bearing a reactive C-1 bromomethyl handle and a C-4 difluoromethyl substituent. This scaffold class has established precedent in pharmaceutical intermediate chemistry, notably as a core motif in TXA2/PGH2-receptor antagonists , and the specific substitution pattern offers distinct physicochemical differentiation from its closest non-fluorinated and ring-contracted analogues.

Molecular Formula C8H11BrF2O
Molecular Weight 241.076
CAS No. 2567504-99-6
Cat. No. B2561357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane
CAS2567504-99-6
Molecular FormulaC8H11BrF2O
Molecular Weight241.076
Structural Identifiers
SMILESC1CC2(CC1(CO2)C(F)F)CBr
InChIInChI=1S/C8H11BrF2O/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h6H,1-5H2
InChIKeyKHIHANRLNPVTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane (CAS 2567504-99-6): Procurement-Relevant Structural Profile


1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane (CAS 2567504-99-6) is a bicyclic oxa-heterocycle belonging to the 2-oxabicyclo[2.2.1]heptane class, characterized by a rigid bridged scaffold bearing a reactive C-1 bromomethyl handle and a C-4 difluoromethyl substituent [1]. This scaffold class has established precedent in pharmaceutical intermediate chemistry, notably as a core motif in TXA2/PGH2-receptor antagonists [2], and the specific substitution pattern offers distinct physicochemical differentiation from its closest non-fluorinated and ring-contracted analogues.

Why Generic 2-Oxabicyclo[2.2.1]heptane Building Blocks Cannot Substitute for 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane


The concurrent presence of a C-4 difluoromethyl group and a C-1 bromomethyl group on the [2.2.1] oxabicycle creates a substitution pattern with no commercially available exact-matched alternative. The difluoromethyl substituent serves a dual role: it functions as a lipophilic hydrogen-bond donor capable of modulating target engagement while also increasing lipophilicity and metabolic stability relative to the non-fluorinated analogue [1]. The bromomethyl group is a well-precedented electrophilic linchpin that undergoes predictable nucleophilic displacement reactions [2]. Substituting the non-fluorinated analogue (CAS 2416243-55-3) or the [2.1.1] congener (CAS 2503209-24-1) would alter key drug-design parameters—lipophilicity, hydrogen-bond acceptor count, and overall molecular topology—without quantitative predictability, introducing risk into structure-activity relationship (SAR) optimization programs.

Quantitative Differentiator Evidence: 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane vs. Closest Analogues


XLogP3-AA Lipophilicity Comparison: Target vs. Non-Fluorinated and [2.1.1] Analogues

The target compound exhibits a computed XLogP3-AA value of 2.3, reflecting the lipophilicity-enhancing contribution of the difluoromethyl group [1]. This represents a +0.7 log unit increase over the non-fluorinated 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane (XLogP3-AA = 1.6) [2] and a +0.3 log unit increase over the [2.1.1] ring-contracted analogue bearing identical substituents (XLogP3-AA = 2.0) [3].

Lipophilicity Drug Design ADME

Hydrogen-Bond Acceptor Count: Target vs. Non-Fluorinated Analogue

The target compound has a computed hydrogen-bond acceptor (HBA) count of 3, contributed by the oxygen of the oxabicycle, the bromine atom, and the difluoromethyl group [1]. The non-fluorinated analogue 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane has an HBA count of only 1 [2]. This difference of +2 HBA sites is pharmacologically relevant: each additional HBA unit adds approximately 0.5–1.0 kcal/mol in potential desolvation penalty during protein-ligand complex formation, directly influencing binding thermodynamics.

Hydrogen Bonding Target Engagement Solvation

Molecular Weight and Fragment Complexity: Scaffold Size Differentiation from [2.1.1] Congener

The target compound (MW = 241.07 g/mol) possesses a molecular weight +14.02 g/mol greater than the [2.1.1] ring-contracted analogue 1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane (MW = 227.05 g/mol) [1][2], corresponding to one additional methylene unit in the scaffold bridge. This difference directly impacts the 3D exit-vector geometry and spatial reach of appended fragments, a critical consideration in fragment-based drug design where scaffold size determines binding-site occupancy patterns.

Molecular Topology Fragment-Based Design 3D Diversity

Prioritized Application Scenarios for 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane Based on Quantitative Differentiation


CNS-Penetrant Drug Candidate Optimization Requiring Moderately Elevated Lipophilicity

The target compound's XLogP3-AA of 2.3 falls within favorable ranges for CNS drug candidates (typically logP 2–5). The +0.7 log unit lipophilicity increase versus the non-fluorinated analogue [1] makes this building block specifically suited for programs optimizing blood-brain barrier penetration, where the non-fluorinated analogue (XLogP3-AA = 1.6) may fall below the optimal lipophilicity window for passive diffusion.

Covalent Inhibitor Discovery Leveraging Bromomethyl Electrophilicity in a Structurally Defined Scaffold

The bromomethyl group serves as a well-precedented electrophilic warhead for targeting cysteine or lysine residues in covalent inhibitor design [2]. The [2.2.1] scaffold provides spatially defined exit vectors with a larger projection than the [2.1.1] analogue (ΔMW = +14.02 g/mol) [3], enabling exploration of a different geometric reach within a binding pocket.

Fragment-Based Library Expansion Requiring 3D-Diverse, Fluorinated Building Blocks

The dual functionalization (C-1 bromomethyl, C-4 difluoromethyl) combined with the 3D-enriched [2.2.1] oxabicycle differentiates this compound from the 1D/2D-planar bromomethyl-benzenes typically employed in fragment libraries. The higher HBA count (3 vs. 1 for the non-fluorinated analogue) [4] adds additional polar interaction capacity relevant for fragment screening campaigns seeking novel hydrogen-bonding pharmacophores.

Metabolic Stability Optimization via Difluoromethyl Incorporation on a Pre-Validated Scaffold

The 2-oxabicyclo[2.2.1]heptane scaffold has been validated as a TXA2 antagonist core [5]; this compound provides a direct entry point for introducing a metabolically stable difluoromethyl group at the C-4 bridge position, leveraging the established class precedent while offering differentiated lipophilicity and H-bond donor character compared to the parent non-fluorinated scaffold.

Quote Request

Request a Quote for 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.